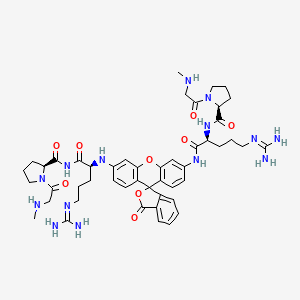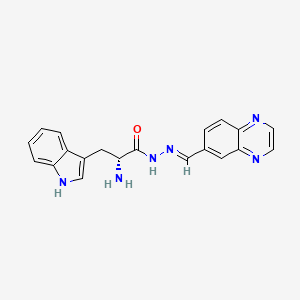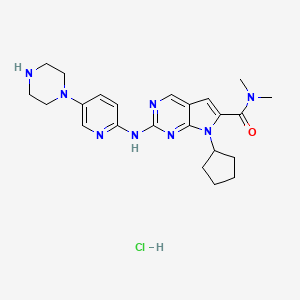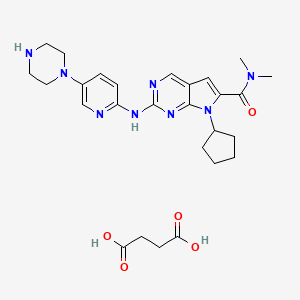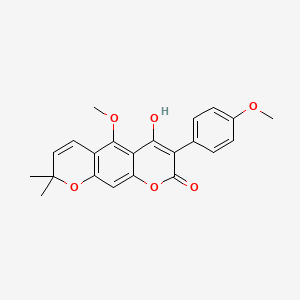
Robustic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Robustic acid is a naturally occurring compound isolated from the roots of Derris robusta and Dalbergia benthami Prain. It is a 4-hydroxy-3-phenylcoumarin, closely related to other coumarin derivatives such as scandenin and ionchocarpic acid . This compound has garnered significant interest due to its diverse pharmacological activities, including antitumor, antioxidant, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Robustic acid can be synthesized through various synthetic routes. One common method involves the extraction from the ethyl acetate extract of Dalbergia benthami Prain . Additionally, this compound derivatives can be synthesized by acylation reactions, where 4-acyloxy derivatives are prepared and characterized using mass spectra and nuclear magnetic resonance spectra .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources such as Derris robusta and Dalbergia benthami Prain. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Robustic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups of this compound.
Substitution: Substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and acylating agents. Reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .
Major Products Formed
Major products formed from the reactions of this compound include various derivatives such as 4-acyloxy this compound derivatives, which have shown potent anticancer activity .
Scientific Research Applications
Robustic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology: Studied for its antioxidant and antifungal properties.
Medicine: Investigated for its antitumor activity, particularly its inhibitory effects on DNA topoisomerase I and its ability to induce apoptosis in cancer cells
Mechanism of Action
The mechanism of action of robustic acid involves several molecular targets and pathways:
Antitumor Activity: This compound inhibits DNA topoisomerase I, leading to the disruption of DNA replication and transcription in cancer cells.
Antioxidant Activity: This compound exhibits radical scavenging activity, protecting cells from oxidative stress.
Antifungal Activity: This compound targets ergosterol biosynthesis in fungal cells, disrupting cell membrane integrity and leading to cell death.
Comparison with Similar Compounds
Robustic acid is similar to other coumarin derivatives such as scandenin and ionchocarpic acid. it is unique due to its potent antitumor and antioxidant activities . Similar compounds include:
Scandenin: Another coumarin derivative with similar structural features.
Ionchocarpic Acid: A related compound with distinct pharmacological properties.
Properties
CAS No. |
5307-59-5 |
|---|---|
Molecular Formula |
C22H20O6 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-hydroxy-5-methoxy-7-(4-methoxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C22H20O6/c1-22(2)10-9-14-15(28-22)11-16-18(20(14)26-4)19(23)17(21(24)27-16)12-5-7-13(25-3)8-6-12/h5-11,23H,1-4H3 |
InChI Key |
MBZKDBQDALOSRP-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=C(C(=O)O3)C4=CC=C(C=C4)OC)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=C(C(=O)O3)C4=CC=C(C=C4)OC)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Robustic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (2S)-2-[[(2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B610468.png)

